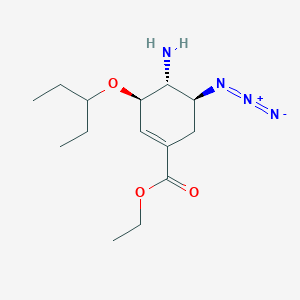

N-Desacetyl 5-Azido Oseltamivir

Description

Investigation of Antiviral Resistance Mechanisms

The emergence of influenza virus strains resistant to oseltamivir (B103847) is a major public health concern. N-Desacetyl 5-Azido Oseltamivir plays a vital role in studying the molecular underpinnings of this resistance.

Researchers utilize derivatives of this compound to study oseltamivir-resistant strains of influenza. The H275Y mutation (a change from histidine to tyrosine at position 275) in the neuraminidase (NA) protein is a well-known marker for oseltamivir resistance in H1N1 influenza strains. mdpi.comnih.govcdc.gov This mutation prevents the conformational change in the NA active site required for oseltamivir to bind effectively. nih.gov Studies have shown that while older H1N1 strains with the H274Y (equivalent to H275Y in N1 numbering) mutation were attenuated, more recent strains can tolerate this mutation due to permissive mutations that compensate for the initial fitness loss. nih.gov The use of compounds derived from this compound helps in understanding how these resistant viruses maintain their viability and infectivity.

The effectiveness of antiviral drugs is directly linked to the genetic makeup of the circulating viral strains. Specific mutations in the viral neuraminidase can significantly reduce the susceptibility to inhibitors like oseltamivir. For instance, the R292K mutation in H3N2 and H7N9 viruses confers reduced susceptibility to both oseltamivir and zanamivir. mdpi.comnih.govnih.gov Similarly, the E119V mutation is associated with reduced inhibition by oseltamivir. nih.govnih.gov Research using chemical tools derived from this compound allows for the precise correlation of these mutations with the degree of antiviral resistance, providing crucial data for surveillance and the development of next-generation antivirals.

Below is a table summarizing key neuraminidase mutations and their impact on oseltamivir susceptibility:

| Mutation | Influenza Strain(s) | Effect on Oseltamivir Susceptibility |

| H275Y (H274Y) | H1N1 | High-level resistance. mdpi.comnih.govcdc.gov |

| R292K | H3N2, H7N9 | Reduced susceptibility to oseltamivir and zanamivir. mdpi.comnih.govnih.gov |

| E119V | H3N2, H7N9 | Reduced inhibition by oseltamivir. nih.govnih.gov |

| I222K | H7N9 | Reduced inhibition by oseltamivir. nih.gov |

This compound and its derivatives are instrumental in elucidating the precise mechanisms of how resistant neuraminidase variants evade inhibition. The azido (B1232118) group on the molecule can be used in "click chemistry" reactions to attach reporter molecules, allowing researchers to visualize and quantify the binding of the inhibitor to the neuraminidase active site. This approach helps in understanding the subtle structural changes in the active site caused by resistance mutations that prevent effective drug binding. For example, studies have revealed that the H275Y mutation sterically hinders the binding of oseltamivir's bulky side chain. By using probes derived from this compound, scientists can map these interactions in detail, which is critical for designing new inhibitors that can overcome these resistance mechanisms. cdc.gov

Molecular Probes and Chemical Tools for Biological Systems

The chemical versatility of this compound makes it an excellent scaffold for the development of molecular probes to study biological systems.

The azido group in this compound is a key feature that allows it to be used in bioorthogonal "click chemistry" reactions. This type of reaction is highly specific and can occur in complex biological environments without interfering with native biochemical processes. Scientists can synthesize "clickable" probes by attaching an alkyne-containing reporter molecule (such as a fluorophore or a biotin (B1667282) tag) to the azide (B81097) of this compound. These probes can then be used to covalently label and visualize the neuraminidase target within cells or even in whole organisms, providing direct evidence of target engagement.

A powerful application of these clickable probes is in the DNA-Linked Inhibitor Antibody Assay (DIANA). nih.gov DIANA is a highly sensitive method for detecting enzymes and screening for small-molecule inhibitors. nih.govnih.gov In this assay, a DNA oligonucleotide is covalently linked to an inhibitor molecule, in this case, a derivative of this compound. nih.gov The target enzyme (neuraminidase) is first captured by an antibody immobilized on a plate. Then, the DNA-linked inhibitor probe is added and binds to the active site of the captured enzyme. The amount of bound probe, which corresponds to the amount of active enzyme, is then quantified using quantitative PCR (qPCR) to measure the attached DNA. nih.gov This technique has been successfully used to screen for new and more effective neuraminidase inhibitors against both wild-type and resistant influenza strains. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3S,4R,5S)-4-amino-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O3/c1-4-10(5-2)21-12-8-9(14(19)20-6-3)7-11(13(12)15)17-18-16/h8,10-13H,4-7,15H2,1-3H3/t11-,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJWNTIKRKKBGZ-RWMBFGLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1N)N=[N+]=[N-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@H]1C=C(C[C@@H]([C@H]1N)N=[N+]=[N-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747503 | |

| Record name | Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204255-04-9 | |

| Record name | Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4R,5S)-4-amino-5-azido-3-(1-ethyl-propoxy)-cyclohex-1-enecarboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Azide-Free Synthetic Route Development

The development of synthetic routes to oseltamivir (B103847) that avoid the use of potentially hazardous azide (B81097) reagents has been a significant focus of research. These efforts aim to enhance the safety and economic viability of large-scale production by circumventing the formation of azide intermediates, including N-Desacetyl 5-Azido Oseltamivir.

Research into azide-free syntheses of oseltamivir has led to several innovative strategies that bypass the direct use of azides for introducing the C5-amino group. These methods offer safer and more efficient alternatives to the traditional synthetic pathway.

Another successful azide-free strategy employs an asymmetric aza-Henry reaction and a domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction. nih.gov This practical synthesis starts from the readily available and inexpensive diethyl D-tartrate and is completed in 11 steps. nih.gov The key steps are the construction of the cyclohexene (B86901) ring, providing an economical alternative for oseltamivir synthesis. nih.gov

Chemoenzymatic approaches have also been developed to create azide-free synthetic pathways to oseltamivir. lookchem.com One such fourth-generation approach starts from ethyl benzoate, a commodity chemical. lookchem.com This method is among the shortest reported and has the potential for a highly efficient industrial process. lookchem.com A key step in this synthesis is a one-pot Dauben–Michno oxidative transposition and amination. lookchem.com

The following table summarizes and compares key aspects of different azide-free synthetic routes to oseltamivir, which inherently avoid the formation of this compound.

| Starting Material | Key Reactions | Overall Yield | Noteworthy Features |

| Epoxide Precursor | Ring-opening with allylamine (B125299) (MgBr₂·OEt₂ catalyst), Domino reaction | 35-38% | Avoids hazardous azides and chromatographic purification. acs.orgnih.gov |

| Diethyl D-tartrate | Asymmetric aza-Henry reaction, Domino nitro-Michael/HWE reaction | Not specified in provided abstracts | Utilizes an inexpensive and abundant starting material. nih.gov |

| Ethyl Benzoate | Chemoenzymatic synthesis, One-pot Dauben–Michno oxidative transposition and amination | Not specified in provided abstracts | Short and potentially highly efficient for industrial scale-up. lookchem.com |

These developments in azide-free synthesis highlight a significant shift towards safer and more sustainable methods for producing antiviral medications like oseltamivir, moving away from pathways that require intermediates such as this compound.

Molecular Mechanisms and Biological Interactions

Interaction with Biological Targets

While primarily synthesized as a chemical intermediate for creating new oseltamivir (B103847) derivatives, the structural similarity of N-Desacetyl 5-Azido Oseltamivir to the active form of oseltamivir allows for inferences about its potential interactions with biological targets like influenza neuraminidase.

Direct and specific binding affinity data, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), for this compound with influenza neuraminidase are not extensively reported in peer-reviewed literature. This is largely because the compound is valued as a synthetic intermediate rather than an end-drug.

However, its core structure is closely related to oseltamivir carboxylate, the active metabolite of the commercial drug Tamiflu®, which is a potent inhibitor of influenza neuraminidase. drugbank.com The binding of oseltamivir carboxylate to the enzyme's active site is well-characterized and involves a network of interactions that lock the inhibitor in place, preventing the enzyme from processing its natural substrate, sialic acid. nih.govresearchgate.net Derivatives created from this compound, such as those with triazole linkages, have demonstrated antiviral activity, which inherently confirms their interaction with the viral neuraminidase enzyme, although often at higher concentrations than the parent drug.

Table 1: Comparison of Functional Groups in Oseltamivir and its Derivative

| Compound | C4-Position Functional Group | C5-Position Functional Group | Key Feature for Biological Interaction |

|---|---|---|---|

| Oseltamivir | Acetamido Group | Amino Group | Binds to neuraminidase active site. |

| This compound | Amino Group | Azido (B1232118) Group | Amino group for hydrogen bonding; Azido group for click chemistry. |

The C4-amino group of this compound, which is protonated under physiological conditions, is critical for anchoring the molecule within the highly conserved active site of influenza neuraminidase. Molecular dynamics simulations of the parent compound, oseltamivir, reveal the precise interactions of this amino group. nih.gov

This protonated amino group forms crucial hydrogen bonds and ionic interactions with negatively charged amino acid residues in the enzyme's active site. nih.gov Specifically, it establishes strong interactions with the carboxylate groups of Aspartate 151 (D151) and Glutamate 119 (E119). nih.gov These interactions are fundamental to the high-affinity binding of oseltamivir-like compounds and are essential for their inhibitory effect on the enzyme. nih.govplos.org

Table 2: Key Amino Group Interactions in the Neuraminidase Active Site

| Interacting Residue | Type of Interaction | Significance |

|---|---|---|

| Aspartate 151 (D151) | Hydrogen Bond / Ionic Interaction | Major anchoring point for the inhibitor. nih.gov |

| Glutamate 119 (E119) | Hydrogen Bond / Ionic Interaction | Contributes to stabilizing the inhibitor in the active site. nih.gov |

Bioorthogonal Reactivity of the Azido Moiety

The defining feature of this compound is its azido (-N₃) group. This functional group is relatively inert to most biological molecules, making it bioorthogonal. However, it can undergo highly specific and efficient reactions with a partner functional group, the alkyne, through a process known as "click chemistry." dovepress.comnih.gov

The azido group is an ideal handle for click chemistry, participating readily in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). dovepress.comnih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly reliable and high-yield reaction involves the use of a copper(I) catalyst to join the azide (B81097) on the oseltamivir scaffold with a terminal alkyne on another molecule. dovepress.com This method is widely used in drug discovery and chemical biology to synthesize new compounds and probes. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications within living cells where copper catalysts can be toxic, SPAAC is employed. This reaction uses a strained cyclooctyne, which reacts spontaneously with the azide without the need for a metal catalyst. nih.gov

The outcome of the azide-alkyne cycloaddition reaction is the formation of a highly stable, five-membered heterocyclic ring known as a 1,2,3-triazole. dovepress.com This triazole ring serves as a robust and chemically inert linker, covalently connecting the oseltamivir core to any molecule that has been tagged with an alkyne. nih.gov This allows researchers to attach a wide variety of functionalities, such as fluorescent dyes for imaging, affinity tags for protein isolation, or other molecular fragments to explore structure-activity relationships. nih.gov

Implications for Modulating Biological Pathways

The true power of this compound lies in its application as a versatile chemical scaffold for modulating the influenza virus replication pathway. By leveraging the bioorthogonal reactivity of the azido group, this compound serves as a gateway to creating extensive libraries of novel oseltamivir-based molecules.

Researchers can use click chemistry to rapidly synthesize and screen numerous derivatives, each with a different chemical entity attached to the oseltamivir core. This approach is invaluable for:

Developing Novel Antiviral Agents: Creating derivatives that may exhibit enhanced binding affinity for neuraminidase or possess activity against oseltamivir-resistant viral strains. nih.govnih.gov

Creating Chemical Probes: Attaching fluorescent or biotin (B1667282) tags to visualize where the drug accumulates in cells or to identify its molecular targets through pull-down experiments. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure to understand how different chemical groups affect the compound's biological activity, leading to more rational drug design.

In essence, this compound provides the chemical tools necessary to probe and potentially manipulate the function of viral neuraminidase, thereby offering a powerful strategy for developing next-generation antiviral therapies.

Structure Activity Relationship Sar Studies and Analog Design

Substituent Effects on Biological Efficacy

Exploration of Bulky Substituents (e.g., Carborane Clusters)

In the quest for novel neuraminidase inhibitors, researchers have explored the introduction of bulky chemical moieties to the oseltamivir (B103847) scaffold to probe structure-activity relationships (SAR). One such exploration involves the use of carborane clusters, which are exceptionally stable, cage-like structures composed of boron and carbon atoms.

A novel carborane analog of oseltamivir was synthesized to investigate the impact of a large, hydrophobic ester group on antiviral activity. ptfarm.plnih.gov The synthesis was accomplished using intermediates derived from the technical production of oseltamivir, including an azido-ester precursor. researchgate.net In this process, the carborane group was attached to the oseltamivir carboxylate core, followed by the reduction of the azide (B81097) group to an amine. researchgate.net

The biological evaluation of this carborane-oseltamivir analog yielded unexpected results. ptfarm.pl When tested for its anti-influenza virus activity in vitro, the carborane ester demonstrated significantly lower potency compared to the active metabolite, oseltamivir carboxylate. ptfarm.plresearchgate.net The IC₅₀ value, which represents the concentration required to inhibit 50% of viral activity, was found to be at least 10 times higher for the carborane derivative than for the reference compounds. ptfarm.pl This finding suggests that replacing the ethyl ester group of the prodrug with a bulky carborane cluster does not offer an advantage in terms of antiviral efficacy. ptfarm.pl

Other research has focused on introducing different boron-containing groups, such as boronic acids, to create derivatives that can interact with and occupy the 150-cavity adjacent to the neuraminidase active site. unipd.it These studies aim to enhance binding affinity and address resistance. unipd.it

Development of Novel Antiviral Agents Targeting Viral Enzymes

N-Desacetyl 5-Azido Oseltamivir is a crucial intermediate in the synthesis of new antiviral compounds designed to target key viral enzymes. ptfarm.pl The influenza virus neuraminidase, a glycoprotein (B1211001) enzyme essential for the release of new virus particles from infected cells, is a primary target for such drug development efforts. nih.govyoutube.com

The chemical structure of this compound is particularly amenable to modification. The azido (B1232118) group (-N₃) serves as a versatile functional handle. It can be readily converted to an amino group (-NH₂), which can then be further derivatized to introduce a wide array of chemical substituents. This synthetic flexibility allows for the creation of libraries of novel oseltamivir analogs for biological screening.

A key strategy in modern drug design is to develop derivatives that can form additional interactions with the target enzyme, potentially leading to higher potency and activity against resistant strains. researchgate.netnih.gov For influenza neuraminidase, researchers have designed oseltamivir analogs with substituents specifically tailored to bind to a "150-cavity," a pocket adjacent to the enzyme's active site. unipd.itresearchgate.net By exploiting interactions with residues in this cavity, it may be possible to create more effective inhibitors. researchgate.net

A more recent and highly innovative approach involves using the oseltamivir scaffold to develop PROteolysis TArgeting Chimeras (PROTACs). doaj.org These are novel molecules designed not just to inhibit the viral enzyme but to induce its degradation through the host cell's ubiquitin-proteasome system. An oseltamivir-based PROTAC was designed to simultaneously bind to neuraminidase and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the targeted destruction of the viral enzyme. This strategy represents a new frontier in antiviral therapy, moving beyond simple inhibition to active elimination of the viral target. doaj.org

Advanced Applications in Academic Research

Molecular Probes and Chemical Tools for Biological Systems

Utility in High-Throughput Screening of Lead Compounds

The primary value of N-Desacetyl 5-Azido Oseltamivir (B103847) in the context of high-throughput screening (HTS) lies in its role as a foundational building block for creating large chemical libraries. The compound itself is not the subject of screening but rather the key to generating a multitude of diverse derivatives that are then screened for biological activity.

The presence of the azide (B81097) (-N₃) functional group is particularly significant, as it is a key reactant in "click chemistry." Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows the azide on the oseltamivir backbone to be efficiently and selectively linked with a wide array of alkyne-containing molecules. nih.govresearchgate.net This reaction is known for its high yield, reliability, and tolerance of various functional groups, making it an ideal tool for drug discovery. sigmaaldrich.comapjonline.in

Researchers can leverage this by reacting N-Desacetyl 5-Azido Oseltamivir with hundreds or thousands of different alkyne fragments to rapidly produce a library of novel triazole-containing compounds. This library, possessing a common oseltamivir-like core but diverse peripheral functionalities, can then be subjected to HTS to identify "hit" or "lead" compounds with desired inhibitory activity against specific biological targets.

Table 1: Drug Discovery Workflow Using this compound

| Step | Description | Chemical Rationale |

|---|---|---|

| 1. Scaffold Preparation | This compound is used as the core structure. | Contains an azide group (-N₃) and an amino group (-NH₂), providing two handles for chemical modification. |

| 2. Library Synthesis | The scaffold is reacted with a diverse set of building blocks (e.g., terminal alkynes) via click chemistry. | The azide-alkyne cycloaddition is highly efficient and creates a stable triazole linkage, allowing for the rapid generation of many distinct derivatives. nih.gov |

| 3. High-Throughput Screening (HTS) | The newly synthesized library of compounds is screened for activity against a biological target (e.g., a viral enzyme). | Screening a large number of diverse but related molecules increases the probability of finding a potent and selective inhibitor. |

| 4. Lead Optimization | "Hit" compounds identified in the HTS are chemically modified to improve their potency, selectivity, and pharmacokinetic properties. | The amino group on the original scaffold can be further modified (e.g., via acylation) to fine-tune the molecule's properties. |

Role in Repurposing and Development of Broad-Spectrum Antivirals

The flexible nature of this compound as a synthetic intermediate allows its application in research beyond influenza, including work on emerging viral threats and drug-resistant strains.

Following the outbreak of COVID-19, significant research efforts were directed toward repurposing existing antiviral drugs. While the parent drug oseltamivir was investigated and ultimately found to be ineffective against SARS-CoV-2, its structural framework remains of interest to medicinal chemists. This compound has been identified by chemical suppliers as a COVID-19-related research product. ukchemicalsuppliers.co.ukpharmaffiliates.comlgcstandards.com

Its value in this context is not for direct use, but as a starting point to synthesize entirely new compounds. The oseltamivir core can be used as a scaffold to present different chemical functionalities in three-dimensional space. By using the azide group to attach novel fragments, researchers can design and create new molecular entities aimed at inhibiting SARS-CoV-2 targets, such as the main protease (Mᵖʳᵒ) or papain-like protease (PLᵖʳᵒ), moving far beyond the original neuraminidase-inhibiting function of oseltamivir.

The emergence of influenza virus strains resistant to oseltamivir presents a significant public health challenge. Research is focused on developing next-generation neuraminidase inhibitors that can overcome this resistance. This compound serves as a crucial intermediate in this work.

By modifying the oseltamivir structure, scientists aim to create derivatives that can effectively bind to and inhibit neuraminidase enzymes that have developed mutations conferring resistance. The amino and azido (B1232118) groups on this compound provide convenient points for chemical elaboration to explore new interactions within the enzyme's active site. This allows for the synthesis of variants with potentially enhanced efficacy or a broader spectrum of activity against different influenza A and B strains.

Use as a Key Intermediate in Complex Molecule Synthesis

This compound is fundamentally a building block for organic synthesis. Its chemical structure is strategically designed for facile conversion into more complex molecules. The synthesis of this intermediate itself involves multiple steps, including the formation of the core cyclohexene (B86901) ring and the stereospecific introduction of the amino and azido groups.

The two key functional groups that make it a versatile intermediate are:

The Azido Group (-N₃): This group is relatively stable but highly reactive in specific, controlled reactions, most notably the azide-alkyne cycloaddition (click chemistry). nih.gov This allows for the clean and efficient covalent attachment of other molecular fragments to the C5 position of the cyclohexene ring.

The Primary Amino Group (-NH₂): The absence of the acetyl group (desacetylation) leaves a free primary amine at the C4 position. This amine is a nucleophile and can be readily modified through reactions such as acylation, alkylation, or sulfonylation to introduce a wide variety of substituents.

This dual functionality allows chemists to perform modular synthesis, independently modifying different parts of the molecule to systematically explore the structure-activity relationship (SAR) of the resulting compounds.

Table 2: Functional Groups of this compound and Their Synthetic Potential

| Functional Group | Position | Key Reaction Type | Potential Outcome |

|---|---|---|---|

| Azide (-N₃) | C5 | Click Chemistry (Azide-Alkyne Cycloaddition) | Attachment of diverse molecular fragments to create libraries of 1,2,3-triazole derivatives. sigmaaldrich.com |

| Amine (-NH₂) | C4 | Acylation, Alkylation, Sulfonylation | Introduction of various amides, secondary/tertiary amines, or sulfonamides to modulate properties like solubility, binding, and cell permeability. |

This strategic combination of reactive sites makes this compound a powerful and essential intermediate for the discovery and development of novel antiviral agents and other complex bioactive molecules.

Computational Chemistry and Structural Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of influenza research, docking simulations are frequently used to study how neuraminidase inhibitors like Oseltamivir (B103847) and its analogues fit into the enzyme's active site. f1000research.com

While no specific molecular docking studies focused exclusively on N-Desacetyl 5-Azido Oseltamivir are prominently reported, the methodology for such an investigation would involve preparing the three-dimensional structures of both the ligand (this compound) and the target protein (influenza neuraminidase). nih.gov Docking software, such as AutoDock or GOLD, would then be used to predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of the neuraminidase active site. nih.govf1000research.com For comparison, studies on Oseltamivir derivatives often highlight key interactions with conserved residues in the neuraminidase active site. nih.gov

Table 1: Illustrative Example of Molecular Docking Data for Oseltamivir Derivatives (Hypothetical for this compound)

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Interacting Residues (Hypothetical) |

| This compound | Neuraminidase (e.g., 2HU0) | Data not available | Arg118, Glu119, Asp151, Arg152, Arg292, Arg371 |

| Oseltamivir Carboxylate | Neuraminidase (e.g., 2HU0) | -8.5 to -10.0 | Arg118, Glu119, Asp151, Arg152, Arg292, Arg371 |

Note: The data in this table for this compound is hypothetical and serves as an example of what a molecular docking study would aim to determine. Actual experimental or computational data is not publicly available.

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Flexibility

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. uiuc.edu These simulations are crucial for understanding the flexibility of the neuraminidase binding site and the stability of the ligand-protein complex. nih.gov

For Oseltamivir and its derivatives, MD simulations have been used to investigate the impact of mutations on drug resistance. uiuc.edu A hypothetical MD simulation of this compound bound to neuraminidase would involve placing the docked complex in a simulated physiological environment and observing its behavior over nanoseconds or even microseconds. nih.gov Key parameters to analyze would include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of hydrogen bond persistence. nih.gov Such a study could reveal how the presence of the azido (B1232118) group and the absence of the acetyl group influence the compound's conformational dynamics within the binding site compared to Oseltamivir.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. rsc.org These models are used to predict the activity of new compounds and to understand which molecular properties are important for activity.

While QSAR studies have been conducted on various series of Oseltamivir derivatives to identify key structural requirements for potent anti-influenza activity, no specific QSAR models for a series including this compound as a lead compound have been found in the literature. rsc.orgnih.gov To develop such a model, a dataset of structurally related compounds with their corresponding biological activities (e.g., IC50 values against neuraminidase) would be required. Molecular descriptors representing various physicochemical properties (e.g., electronic, steric, and hydrophobic) would then be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a predictive model. rsc.orgresearchgate.net

Table 2: Key Molecular Descriptors in QSAR Models for Neuraminidase Inhibitors

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | HOMO/LUMO energies | Electron-donating/accepting capabilities |

| Steric | Molecular weight, Molar refractivity | Size and shape of the molecule |

| Hydrophobic | LogP | Partitioning between aqueous and lipid phases |

| Topological | Wiener index, Kier & Hall indices | Molecular branching and connectivity |

Rational Design of New Analogues Based on Computational Insights

Rational drug design aims to develop new and improved therapeutic agents based on a detailed understanding of the biological target. nih.gov Computational insights from molecular docking and MD simulations of known inhibitors are often the starting point for designing new analogues with enhanced properties. nih.gov

In the context of Oseltamivir, rational design strategies have focused on modifying the core scaffold to improve binding affinity, overcome resistance, and enhance pharmacokinetic properties. nih.gov Although there is no direct evidence of this compound being used as a scaffold for rational design in published studies, its structure presents interesting possibilities. The azido group, for instance, could be utilized in "click chemistry" reactions to attach various functionalities, potentially exploring new interactions within the neuraminidase active site or a nearby 150-cavity. The free amino group also offers a site for modification to introduce different substituents that could lead to improved activity or selectivity. nih.gov

Analytical Methodologies in Research and Development

Chromatographic and Spectroscopic Characterization Techniques

The structural elucidation and confirmation of N-Desacetyl 5-Azido Oseltamivir (B103847) rely on a combination of sophisticated chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of N-Desacetyl 5-Azido Oseltamivir. lgcstandards.com A typical HPLC method for purity assessment might utilize a C18 column with a mobile phase consisting of a bicarbonate buffer and acetonitrile. nih.gov Detection is commonly performed using UV absorbance at wavelengths around 220 nm and 254 nm. nih.gov The retention time for this compound under specific conditions allows for its identification and separation from other related substances.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is crucial for verifying the molecular formula of this compound, which is C₁₄H₂₄N₄O₃. The expected mass-to-charge ratio ([M+H]⁺) is approximately 297.1922. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for both separation and identification, particularly for analyzing complex mixtures and trace-level impurities. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the detailed structural characterization of the molecule. 2D-NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provide definitive assignments of the proton and carbon signals, confirming the positions of the azido (B1232118) and deacetylated amino groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. A characteristic azide (B81097) (N₃) stretch is typically observed around 2100 cm⁻¹. The absence of the acetyl C=O stretch (around 1700 cm⁻¹) confirms the "desacetyl" nature of the compound.

Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₄N₄O₃ | nih.gov |

| Molecular Weight | 296.37 g/mol | nih.gov |

| Appearance | Red-Brown Oil | |

| IUPAC Name | ethyl (3S,4R,5S)-4-amino-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate | nih.gov |

Purity Assessment and Impurity Profiling in Synthesis

Ensuring the purity of this compound is critical for its use as an intermediate in pharmaceutical synthesis. lgcstandards.com Impurity profiling involves the identification and quantification of any by-products or degradation products formed during its synthesis.

Forced Degradation Studies: To understand the stability of the compound and identify potential degradation products, forced degradation studies are conducted. This involves subjecting the compound to stress conditions such as heat, acid, base, and oxidation. The resulting degradation products are then analyzed using techniques like HPLC and LC-MS to establish a comprehensive impurity profile.

Common Impurities: The synthesis of oseltamivir and its intermediates can lead to various process-related impurities. researchgate.net While specific impurities for this compound are not extensively detailed in publicly available literature, general oseltamivir impurities can include isomers, degradation products, and unreacted starting materials. Analytical methods must be capable of separating and quantifying these impurities to ensure the final product meets regulatory standards. researchgate.net For instance, the International Pharmacopoeia specifies limits for individual and total impurities in oseltamivir phosphate. researchgate.net

Development of Analytical Methods for Related Compounds

This compound plays a role in the development and validation of analytical methods for other oseltamivir-related compounds and impurities.

Method Development: The unique structure of this compound, with its primary amine and azido group, makes it a useful compound for developing selective analytical methods. For example, derivatization of the primary amine can be explored to enhance detection in HPLC with fluorescence or UV-Vis detectors. The azido group can participate in "click chemistry" reactions, which can be utilized for specific labeling and detection.

Method Validation: Once a new analytical method for an oseltamivir-related compound is developed, it must be validated to ensure it is accurate, precise, specific, and robust. This compound can be used as a component in a mixture to challenge the specificity of the method, ensuring it can accurately quantify the target analyte without interference from this related intermediate.

Use as a Reference Standard for Analytical Method Validation

This compound is available as a reference standard from various chemical suppliers. lgcstandards.comvenkatasailifesciences.com In this capacity, it serves several crucial functions in analytical laboratories.

System Suitability Testing: Before running a batch of samples, a solution containing the reference standard is injected into the chromatographic system to ensure the system is performing correctly. Parameters such as peak shape, retention time, and resolution are monitored.

Quantification: A precisely weighed amount of the reference standard is used to prepare a standard curve. This curve is then used to determine the concentration of the analyte in unknown samples by comparing their peak areas to the standard curve.

Peak Identification: By comparing the retention time of a peak in a sample chromatogram to the retention time of the reference standard, analysts can confidently identify the presence of this compound.

Q & A

Q. What are the key synthetic pathways for N-Desacetyl 5-Azido Oseltamivir, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential modifications of oseltamivir phosphate. For example, the azido group at position 5 is introduced via diazotization followed by azide substitution under controlled pH (4–6) and low-temperature conditions (−10°C to 0°C) to prevent side reactions. Deacetylation is achieved using alkaline hydrolysis (e.g., NaOH/EtOH), monitored by LC-MS for intermediate purity . Reaction optimization should include orthogonal protection strategies for functional groups to minimize cross-reactivity.

Q. How can researchers validate the structural identity of this compound using analytical techniques?

Methodological Answer: Structural confirmation requires a combination of:

- High-resolution mass spectrometry (HR-MS) to verify the molecular formula (C₁₄H₂₄N₄O₃, [M+H]⁺ expected m/z 297.1922) .

- 2D-NMR (e.g., HSQC, HMBC) to resolve azido and deacetylated moieties, particularly at C5 and N-acetyl positions .

- IR spectroscopy to confirm the azide stretch (~2100 cm⁻¹) and absence of acetyl C=O (~1700 cm⁻¹) .

Q. What pharmacokinetic differences exist between this compound and its parent compound, oseltamivir?

Methodological Answer: Comparative studies should focus on:

- Metabolic stability : Assess hepatic microsomal degradation rates using LC-MS/MS to quantify hydrolytic cleavage of the azido group.

- Bioavailability : Conduct crossover trials in animal models (e.g., rats) with plasma sampling at intervals (0–24 h) to measure AUC and Cmax.

- Tissue distribution : Radiolabeled analogs (³H or ¹⁴C) can track compound localization in lung and epithelial tissues, critical for influenza targeting .

Advanced Research Questions

Q. How does this compound resist enzymatic degradation by neuraminidase variants, and what structural insights inform this resistance?

Methodological Answer: Use molecular dynamics simulations to map binding interactions between the azido-modified compound and neuraminidase mutants (e.g., H274Y). Key parameters include:

Q. What experimental designs mitigate confounding factors when analyzing this compound efficacy in preclinical models?

Methodological Answer:

- Animal models : Use ferrets or humanized mice (e.g., hACE2 transgenic) to mimic human influenza pathology.

- Dosing regimens : Compare prophylactic vs. therapeutic administration (e.g., 24 h post-infection) with placebo controls.

- Endpoint selection : Include viral titers (TCID50), cytokine profiling (IL-6, TNF-α), and histopathology of lung tissues. Address data contradictions (e.g., symptom reduction vs. hospitalization rates) by stratifying outcomes by viral load and host immune status .

Q. How can researchers optimize this compound for combination therapy with immunomodulators?

Methodological Answer: Design synergy studies using:

- Isobologram analysis to quantify interactions with host-directed therapies (e.g., Hochu-Ekki-To extract, TJ-41).

- Time-kill assays to assess viral suppression kinetics when co-administered with polymerase inhibitors (e.g., baloxavir). Prioritize compounds with non-overlapping resistance mechanisms and complementary pharmacokinetic profiles .

Q. What methodologies identify and quantify degradation impurities in this compound formulations?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H2O2) to simulate shelf-life conditions.

- 2D-LC-MS/MS : Couple hydrophilic interaction chromatography (HILIC) with reverse-phase LC to resolve polar and non-polar degradants.

- Stability-indicating assays : Validate HPLC methods per ICH Q2(R1) guidelines, ensuring specificity for azido and deacetylated analogs .

Data Contradiction Analysis

Q. How should researchers reconcile disparities in oseltamivir’s clinical efficacy when extrapolating to this compound?

Methodological Answer:

- Meta-regression : Pool data from randomized trials (e.g., intention-to-treat vs. intention-to-treat infected populations) to adjust for confounding variables like asymptomatic carriers .

- Mechanistic studies : Compare neuraminidase inhibition potency (Ki) and cellular uptake rates between analogs to explain efficacy gaps.

- Publication bias assessment : Use funnel plots and Egger’s test to evaluate missing data from unpublished trials, particularly for rare outcomes (e.g., pneumonia) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.